Dolasetron mesylate is classified under the category of antiemetic medications. It is derived from dolasetron, which was first patented in 1986 and subsequently approved for medical use in 2002. The compound is often marketed under the brand name Anzemet. It is included in the World Health Organization's List of Essential Medicines, highlighting its significance in medical treatment .
The synthesis of dolasetron mesylate involves several steps, starting from indole-3-carboxylic acid derivatives. Key methods include:
Dolasetron mesylate has a complex molecular structure characterized by its empirical formula . Its molecular weight is approximately 438.50 g/mol . The structural formula includes an indole ring system and a methanesulfonic acid moiety.
The melting point of dolasetron mesylate monohydrate ranges between 160°C and 165°C, indicating its stability as a solid compound under standard conditions .
Dolasetron mesylate undergoes various chemical reactions during its synthesis and metabolism:
Dolasetron acts primarily as a selective antagonist of the serotonin 5-HT3 receptors located both peripherally (in the gastrointestinal tract) and centrally (in the chemoreceptor trigger zone of the brain). By blocking these receptors, dolasetron effectively reduces the signals that trigger nausea and vomiting.
The pharmacological action involves:
Dolasetron mesylate is primarily utilized in clinical settings for:
In addition to these primary applications, ongoing research continues to explore potential uses for dolasetron in other medical conditions related to nausea and vomiting.
Dolasetron Mesylate ((1s,3R,5r,7S)-10-oxo-8-azatricyclo[5.3.1.0³,⁸]undecan-5-yl 1H-indole-3-carboxylate methanesulfonate) exerts its antiemetic effects through high-affinity, competitive antagonism of serotonin type 3 (5-hydroxytryptamine-3, 5-HT₃) receptors. This ligand-gated ion channel receptor, predominantly located in the area postrema of the medulla oblongata (central chemoreceptor trigger zone) and on vagal afferent neurons in the gastrointestinal tract (peripheral), mediates the emetic reflex initiated by serotonin release. Dolasetron Mesylate binds specifically to the orthosteric site of 5-HT₃ receptors, preventing serotonin-induced cation influx (primarily Na⁺ and K⁺) that triggers neuronal depolarization and vomiting reflex activation [1] [7].
The molecular binding profile reveals exceptional selectivity: Dolasetron Mesylate exhibits negligible affinity for other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₄), dopamine D₂ receptors, muscarinic receptors, or histamine H₁ receptors [1] . This specificity underpins its targeted antiemetic action without sedative or extrapyramidal effects common to broader-spectrum antagonists. X-ray crystallography and molecular docking studies indicate that the protonated quinolizidine nitrogen of Dolasetron's active metabolite, hydrodolasetron, forms a critical ionic bond with a glutamate residue (Glu²⁰⁶) in the receptor’s binding pocket. Concurrently, the indole carbonyl oxygen stabilizes binding via hydrogen bonding with a backbone amide group, while hydrophobic interactions occur between the bicyclic indole moiety and adjacent aromatic residues (e.g., Trp¹⁸³, Tyr²³⁴) [4] [6].
Table 1: Comparative Binding Affinity (Ki) of 5-HT₃ Receptor Antagonists
Compound | Binding Affinity (Ki, nM) | Receptor Selectivity Profile |
---|---|---|
Dolasetron (active metabolite) | 0.25 | Highly selective for 5-HT₃A receptors |
Ondansetron | 1.4 | Binds 5-HT₁B, 5-HT₁C, α₁-adrenergic, μ-opioid |
Granisetron | 0.3 | Selective for all 5-HT₃ receptor subtypes |
Palonosetron | 0.08 | Highest affinity; selective for 5-HT₃A |
Source: Adapted from receptor binding studies [3]
Functional electrophysiological assays confirm Dolasetron Mesylate’s blockade of 5-HT₃ receptor currents in a concentration-dependent manner. Its inhibitory constant (Kᵢ ≈ 0.25 nM for hydrodolasetron) surpasses that of first-generation antagonists like ondansetron (Kᵢ ≈ 1.4 nM), contributing to potent suppression of vagal nerve firing and subsequent nausea signaling [1] .
Dolasetron Mesylate belongs to the indole-carboxylate class of 5-HT₃ antagonists, characterized by a core indole ring linked via an ester bond to a nitrogen-containing bicyclic moiety. Its chemical structure, (3R)-10-oxo-8-azatricyclo[5.3.1.0³,⁸]undec-5-yl 1H-indole-3-carboxylate methanesulfonate, optimizes key pharmacophoric elements essential for 5-HT₃ receptor affinity and functional antagonism [4] [6]:
Table 2: Structural Features Influencing 5-HT₃ Antagonist Activity in Indole-Carboxylate Derivatives
Structural Feature | Role in 5-HT₃ Antagonism | Consequence of Modification |
---|---|---|
Indole C3-carboxylate | Hydrogen bond acceptor; hydrophobic contact | Replacement with methyl → 100x ↓ affinity |
Ester linkage (–COO–) | Conformational flexibility; prodrug activation site | Amide substitution → ↓ metabolism, ↓ activity |
Quinolizidinone tertiary nitrogen | Ionic bond formation with Glu²⁰⁶ | Quaternary ammonium → poor CNS penetration |
Quinolizidinone carbonyl | Stabilizes ring conformation; weak H-bond acceptor | Reduction to alcohol → ↓ receptor affinity |
Source: Structure-activity relationship studies [4] [6] [9]
Comparative analyses with structurally distinct 5-HT₃ antagonists (e.g., ondansetron’s carbazole-imidazole system, granisetron’s indazole-bicyclic amine) reveal that while the indole-carboxylate scaffold is not unique, Dolasetron’s specific stereochemistry ((3R,7S)-configuration) and tricyclic constraint maximize receptor complementarity. Molecular modeling shows that the quinolizidinone’s trans-fused ring system positions the nitrogen atom 6.5–7.0 Å from the indole centroid, matching the 5-HT₃ receptor’s binding site topography [6] [9].
Dolasetron Mesylate functions as a prodrug, requiring biotransformation into its principal active metabolite, hydrodolasetron ((8aR,12bS,13aR)-10-oxo-1,2,3,4,6,7,8,8a,9,10,11,12,13,13a-tetradecahydro-12bH-8a,12b-epoxyisoindolo[1,2-a]isoquinolin-3-yl 1H-indole-3-carboxylate). This reductive activation occurs systemically via ubiquitous cytoplasmic carbonyl reductases, primarily in the liver and erythrocytes, with minor contributions from intestinal and renal enzymes [1] [5] .
The activation pathway exhibits rapid and near-complete conversion:
Table 3: Pharmacokinetic Parameters of Dolasetron Mesylate and Hydrodolasetron
Parameter | Dolasetron Mesylate (Prodrug) | Hydrodolasetron (Active Metabolite) |
---|---|---|
Bioavailability (Oral) | >80% (rapidly absorbed) | ~59% (after oral prodrug) |
Time to Peak Plasma (Tₘₐₓ) | 0.5–1.0 h (IV); 1.0–2.0 h (PO) | 0.5 h (IV); 1.0 h (PO) |
Plasma Protein Binding | Negligible | 69–77% |
Elimination Half-life (t₁/₂) | <10 minutes | 7–8 hours |
Primary Metabolic Pathway | Reduction → hydrodolasetron | Hepatic glucuronidation / CYP2D6 oxidation |
Renal Excretion | <1% unchanged | ~53% (as conjugates) |
Source: Pharmacokinetic studies [1] [5]
The pharmacokinetic profile of hydrodolasetron underpins Dolasetron Mesylate’s sustained antiemetic action:
The prodrug strategy enhances Dolasetron Mesylate’s oral bioavailability by improving solubility and gastrointestinal absorption. Once absorbed, rapid enzymatic activation ensures prompt and sustained delivery of the high-potency metabolite, hydrodolasetron, to target receptors, maximizing therapeutic efficacy against emesis [1] [9].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7